![molecular formula C8H7F3N2O4S B14300413 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide CAS No. 114532-95-5](/img/structure/B14300413.png)
1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by a reaction with sodium azide to form the corresponding [2+3]-cycloaddition product . The reaction conditions usually involve stirring the mixture at room temperature for 24 hours in a solvent like tetrahydrofuran (THF), followed by filtration and washing with diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the reagents used.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the compound. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, while the methanesulfonamide group provides additional sites for chemical modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a nitrophenyl group.
Bistriflimide: Contains two trifluoromethanesulfonyl groups and is used in similar applications.
Uniqueness
Its combination of electron-withdrawing and electron-donating groups makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
114532-95-5 |
|---|---|
Molekularformel |
C8H7F3N2O4S |
Molekulargewicht |
284.21 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C8H7F3N2O4S/c9-8(10,11)18(16,17)12-5-6-2-1-3-7(4-6)13(14)15/h1-4,12H,5H2 |
InChI-Schlüssel |
RTSAERBKPAZZDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


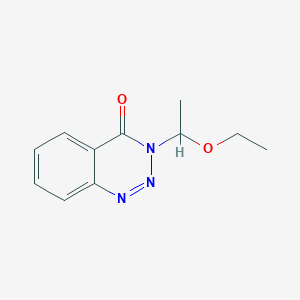
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
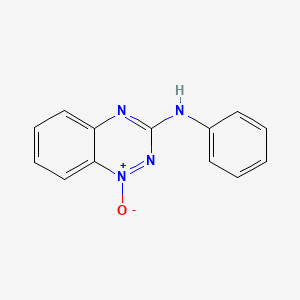
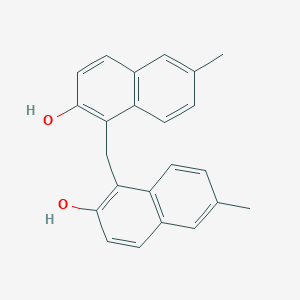
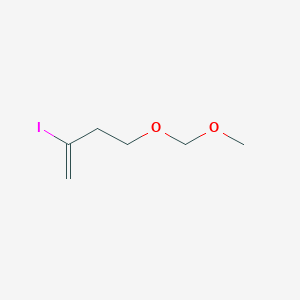

![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
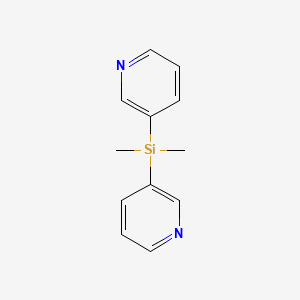
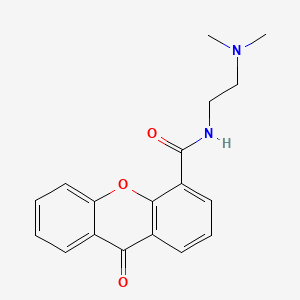
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)

![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
